molecular formula C23H25ClN6OS2 B12155513 2-({[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide

2-({[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide

Cat. No.: B12155513
M. Wt: 501.1 g/mol
InChI Key: DRHKRRBWINHHJG-UHFFFAOYSA-N
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Description

This compound, with the chemical formula C26H22ClN5O4S , is a fascinating hybrid of various functional groups. Let’s break it down:

    Triazole Ring: The central core features a 1,2,4-triazole ring, which imparts unique properties.

    Aryl Groups: The 4-chlorophenyl and cyclohexyl groups contribute to its aromatic character.

    Sulfanyl Group: The sulfur atom (sulfanyl) adds reactivity and potential binding sites.

    Hydrazinecarbothioamide: This moiety contains a hydrazine group (N-N bond) and a carbonyl sulfur (C=S) linkage.

Preparation Methods

Synthetic Routes:

    Hydrazinecarbothioamide Derivative: Start with the synthesis of the hydrazinecarbothioamide derivative. This involves reacting an appropriate hydrazine compound with a thioamide (e.g., phenyl isothiocyanate).

    Triazole Formation: Next, cyclize the hydrazinecarbothioamide derivative with an appropriate alkyne (e.g., phenylacetylene) under basic conditions to form the triazole ring.

Industrial Production:

Industrial-scale production methods may involve multistep processes, optimization, and purification. Unfortunately, specific industrial protocols for this compound are not widely available.

Chemical Reactions Analysis

    Oxidation/Reduction: The compound may undergo redox reactions, potentially affecting its biological activity.

    Substitution: The chlorophenyl group could participate in substitution reactions.

    Common Reagents: Reagents like oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and base (e.g., NaOH) may be involved.

    Major Products: These reactions could yield various derivatives, including those with altered aromatic substituents.

Scientific Research Applications

    Medicinal Chemistry: Investigate its potential as an antifungal, antibacterial, or antitumor agent.

    Biochemical Studies: Explore its interactions with enzymes, receptors, or DNA.

    Materials Science: Assess its use in organic electronics or sensors.

Mechanism of Action

    Target Proteins: Identify proteins (enzymes, receptors) that interact with this compound.

    Pathways: Investigate pathways affected by its binding (e.g., signal transduction, metabolic pathways).

Comparison with Similar Compounds

    Unique Features: Highlight its distinct properties compared to similar compounds.

    Similar Compounds:

Properties

Molecular Formula

C23H25ClN6OS2

Molecular Weight

501.1 g/mol

IUPAC Name

1-[[2-[[5-(4-chlorophenyl)-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-phenylthiourea

InChI

InChI=1S/C23H25ClN6OS2/c24-17-13-11-16(12-14-17)21-27-29-23(30(21)19-9-5-2-6-10-19)33-15-20(31)26-28-22(32)25-18-7-3-1-4-8-18/h1,3-4,7-8,11-14,19H,2,5-6,9-10,15H2,(H,26,31)(H2,25,28,32)

InChI Key

DRHKRRBWINHHJG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=NN=C2SCC(=O)NNC(=S)NC3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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